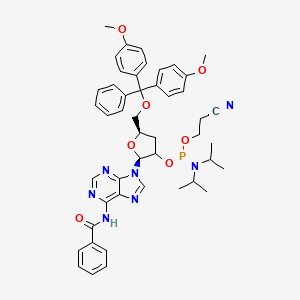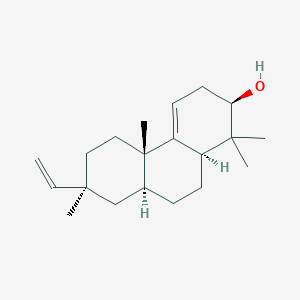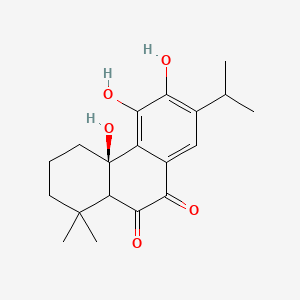
Mutabilol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Mutabilol is primarily isolated from the leaves of Plectranthus mutabilis. The extraction process involves the use of solvents such as acetone, followed by purification steps to isolate the compound .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. The primary method remains extraction from natural sources, which may not be scalable for industrial purposes.
Chemical Reactions Analysis
Types of Reactions: Mutabilol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.
Scientific Research Applications
Mutabilol has several scientific research applications, including:
Chemistry: Used as a model compound to study the regulation of P-glycoprotein and its effects on drug efflux.
Biology: Investigated for its role in modulating cellular processes through P-glycoprotein regulation.
Industry: Potential use in the development of new drugs and therapeutic agents targeting P-glycoprotein.
Mechanism of Action
Mutabilol exerts its effects by directly interacting with P-glycoprotein, leading to an increase in its expression and activity . This interaction enhances the efflux of drugs and other substances from cells, potentially overcoming drug resistance in cancer cells . The molecular targets and pathways involved include the modulation of P-glycoprotein expression and activity in NCI-H460/R cells .
Comparison with Similar Compounds
Verapamil: Another P-glycoprotein modulator used to study drug resistance.
Cyclosporine A: Known for its ability to inhibit P-glycoprotein and enhance drug absorption.
Quercetin: A natural flavonoid that modulates P-glycoprotein activity.
Comparison: Mutabilol is unique in its potent regulation of P-glycoprotein derived from a natural source, Plectranthus mutabilis. Unlike synthetic compounds like Verapamil and Cyclosporine A, this compound offers a natural alternative with potentially fewer side effects. Its ability to increase P-glycoprotein expression in specific cell lines highlights its uniqueness compared to other modulators .
Properties
Molecular Formula |
C19H24O5 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(4aR)-4a,5,6-trihydroxy-1,1-dimethyl-7-propan-2-yl-2,3,4,10a-tetrahydrophenanthrene-9,10-dione |
InChI |
InChI=1S/C19H24O5/c1-9(2)10-8-11-12(15(22)13(10)20)19(24)7-5-6-18(3,4)17(19)16(23)14(11)21/h8-9,17,20,22,24H,5-7H2,1-4H3/t17?,19-/m0/s1 |
InChI Key |
UDSDSLQUHXXBTI-NNBQYGFHSA-N |
Isomeric SMILES |
CC(C)C1=C(C(=C2C(=C1)C(=O)C(=O)C3[C@@]2(CCCC3(C)C)O)O)O |
Canonical SMILES |
CC(C)C1=C(C(=C2C(=C1)C(=O)C(=O)C3C2(CCCC3(C)C)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


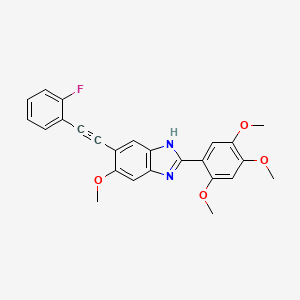
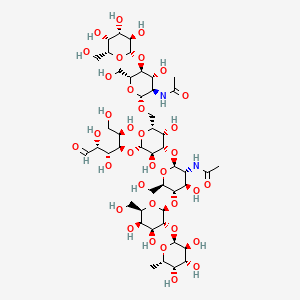
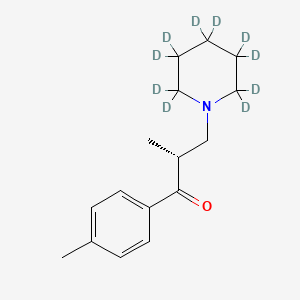
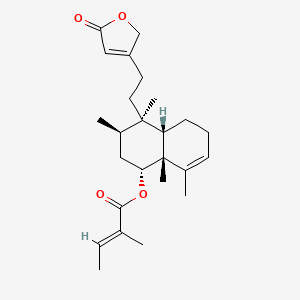
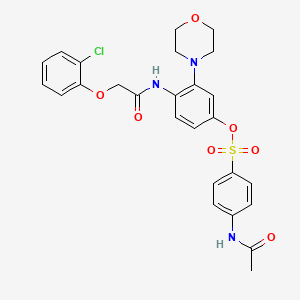



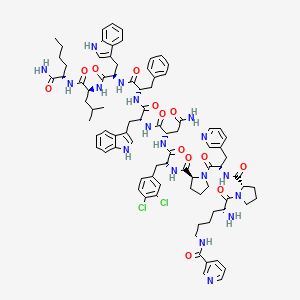
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12390265.png)

